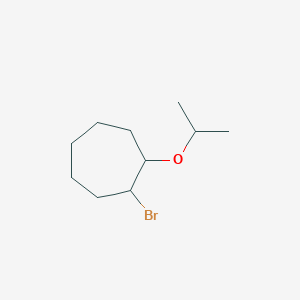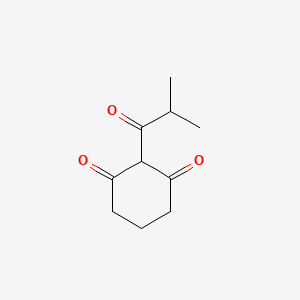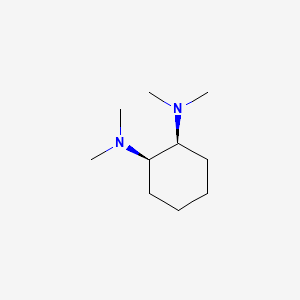
1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of tetrahydronaphthalene, characterized by the presence of an amino group and a carboxylic acid group on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of naphthalene derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The compound is often produced in powder form and requires careful handling and storage to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of tetrahydronaphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted naphthalenes, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
1-Amino-5,6,7,8-tetrahydronaphthalene: Similar structure but different substitution pattern.
1-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the amino and carboxylic acid groups.
Tetralin (1,2,3,4-tetrahydronaphthalene): Basic structure without functional groups.
Uniqueness: 1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-amino-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-6-7-12(13,11(14)15)10-5-3-2-4-9(8)10/h2-5,8H,6-7,13H2,1H3,(H,14,15) |
InChI Key |
PWLGGVXIERHNOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13316921.png)

![2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid](/img/structure/B13316926.png)


![N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13316944.png)
![Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate](/img/structure/B13316950.png)

